4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
VLMIOPKYZSJVTI-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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